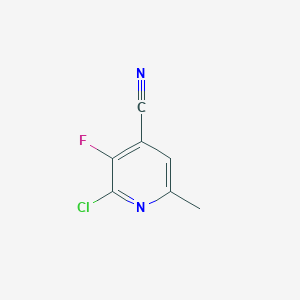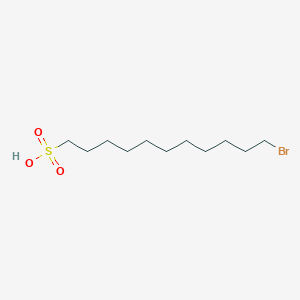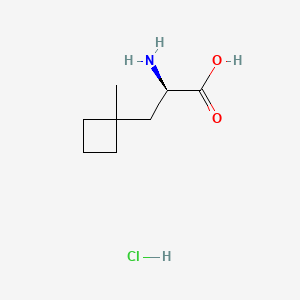
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a cyclobutyl ring, and a hydrochloride salt, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride typically involves the use of starting materials such as cyclobutyl derivatives and amino acids. The synthetic route may include steps like cyclization, amination, and salt formation. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to natural amino acids allows it to be used in studies of protein synthesis and function.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing compounds that target specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its functional role.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-(1-methylcyclopropyl)propanoic acid
- (2R)-2-amino-3-(1-methylcyclopentyl)propanoic acid
- (2R)-2-amino-3-(1-methylcyclohexyl)propanoic acid
Uniqueness
Compared to these similar compounds, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride exhibits unique properties due to the presence of the cyclobutyl ring. This structural feature imparts distinct steric and electronic effects, influencing its reactivity and interaction with biological targets. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(3-2-4-8)5-6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m1./s1 |
InChI Key |
JOWWOHUQQMEBRP-FYZOBXCZSA-N |
Isomeric SMILES |
CC1(CCC1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
CC1(CCC1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)
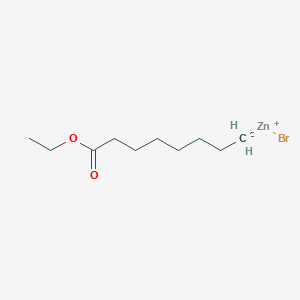


![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)


methyl benzoate](/img/structure/B13911535.png)
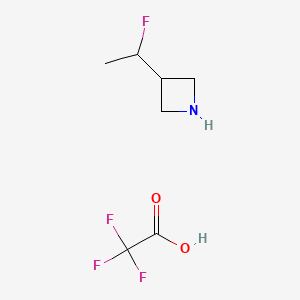
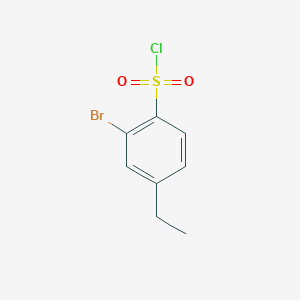
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
